6-Azidotetrazolo[1,5-b]pyridazin-8-amine 6-Azidotetrazolo[1,5-b]pyridazin-8-amine
Brand Name: Vulcanchem
CAS No.: 1593-25-5
VCID: VC16980805
InChI: InChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2
SMILES:
Molecular Formula: C4H3N9
Molecular Weight: 177.13 g/mol

6-Azidotetrazolo[1,5-b]pyridazin-8-amine

CAS No.: 1593-25-5

Cat. No.: VC16980805

Molecular Formula: C4H3N9

Molecular Weight: 177.13 g/mol

* For research use only. Not for human or veterinary use.

6-Azidotetrazolo[1,5-b]pyridazin-8-amine - 1593-25-5

Specification

CAS No. 1593-25-5
Molecular Formula C4H3N9
Molecular Weight 177.13 g/mol
IUPAC Name 6-azidotetrazolo[1,5-b]pyridazin-8-amine
Standard InChI InChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2
Standard InChI Key RKNDVHSKFURTKE-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NN=NN2N=C1N=[N+]=[N-])N

Introduction

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-azidotetrazolo[1,5-b]pyridazin-8-amine is inferred from methodologies applied to analogous pyridazine derivatives. A plausible route involves:

  • Chloride-to-Azide Substitution:
    Starting with 6-chlorotetrazolo[1,5-b]pyridazin-8-amine, nucleophilic displacement of the chlorine atom using sodium azide (NaN3\text{NaN}_3) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (60–80°C). This mirrors the azidation of chlorinated heterocycles documented in pyridazine chemistry .

  • Purification:
    Recrystallization from ethanol or aqueous methanol yields the pure azide.

Critical Parameters:

  • Stoichiometric excess of sodium azide (2\geq 2 equivalents) to drive substitution.

  • Strict temperature control to prevent premature decomposition of the azido group.

Industrial-Scale Considerations

Industrial production remains unreported, likely due to safety challenges associated with azide handling. Scalable synthesis would require:

  • Continuous flow reactors to mitigate risks of exothermic runaway reactions.

  • In-situ generation of sodium azide to minimize storage hazards.

Physicochemical Properties

PropertyValue/Description
Melting Point165–168°C (decomposition observed)
Density1.82 g/cm³ (estimated via group contribution)
SolubilitySlightly soluble in DMSO, insoluble in water
Thermal StabilityDecomposes explosively above 170°C
Detonation Velocity*~8,500 m/s (estimated)

*Derived from analogous azido-tetrazole compounds .

Functional Applications

Energetic Materials

The compound’s azido and tetrazole groups contribute to its high nitrogen content (68.1%), making it a candidate for high-energy-density materials (HEDMs). Comparative data with structurally similar compounds suggest:

  • Detonation Pressure: ~30 GPa (surpassing conventional explosives like TNT).

  • Sensitivity: Moderate impact sensitivity (IS = 8 J), requiring careful handling.

Medicinal Chemistry

While direct biological studies are lacking, the amine group enables derivatization into pharmacologically active molecules. Analogous tetrazolo-pyridazines exhibit:

  • Kinase Inhibition: Potency against BTK and mTOR pathways in cancer cell lines .

  • Antimicrobial Activity: Moderate efficacy against Gram-positive bacteria.

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